molecular formula C25H27ClN2O4 B1679495 Robotnikinin CAS No. 1132653-79-2

Robotnikinin

Cat. No. B1679495
CAS RN: 1132653-79-2
M. Wt: 454.9 g/mol
InChI Key: DRDSZZCLAHXSAE-BQIDRLATSA-N
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Description

Robotnikinin is a small-molecule chemical inhibitor of Sonic hedgehog (Shh) signaling . It blocks hedgehog signaling through specific binding and blockade of Shh signaling factor . It is the first characterized hedgehog inhibitor whose molecular mechanism of action is through blockade of Shh protein .


Synthesis Analysis

The discovery of Robotnikinin was enabled by diversity-oriented synthesis and small-molecule microarrays . It binds the extracellular Sonic hedgehog (Shh) protein and blocks Shh signaling in cell lines, human primary keratinocytes, and a synthetic model of human skin .


Molecular Structure Analysis

Robotnikinin has a molecular formula of C25H27ClN2O4 . Its average mass is 454.946 Da and its monoisotopic mass is 454.165924 Da . It has two defined stereocentres .


Physical And Chemical Properties Analysis

Robotnikinin is a solid with a characteristic odor . It has a recommended storage temperature of -20°C . It is soluble in DMF, DMSO, and Ethanol .

Scientific Research Applications

Inhibition of Sonic Hedgehog Signaling (Shh)

Robotnikinin is the first characterized hedgehog inhibitor whose molecular mechanism of action is through blockade of Shh protein and not a factor of the hedgehog signaling cascades . This makes it a unique tool for studying the Sonic Hedgehog signaling pathway.

Cancer Research

The Sonic Hedgehog (Shh) signaling pathway, which Robotnikinin inhibits, is necessary for a variety of development and differentiation during embryogenesis as well as maintenance and renascence of diverse adult tissues . However, an abnormal activation of the signaling pathway is related to various cancers . Therefore, Robotnikinin has significant applications in cancer research.

Development of Anticancer Agents

Research has been conducted on the molecular interactions between the structural components present in the pseudo-active site of Shh and key residues of its receptor protein, Ptch . This research is aimed at developing inhibitor candidates of the Shh signaling pathway, with Robotnikinin being a potential candidate .

Molecular Dynamics Simulations

Robotnikinin has been used in molecular dynamics simulations of Sonic Hedgehog-Receptor and Inhibitor Complexes . These simulations are crucial for understanding the interactions at the molecular level and can aid in the discovery of potential anticancer agents .

Study of Homologs

Sonic Hedgehog is found in several different species including mouse, fruit fly, and human among many others . Robotnikinin, being an inhibitor of Sonic Hedgehog, can be used to study these homologs across different species .

Skin Research

Robotnikinin has been used in research involving human primary keratinocytes and a synthetic model of human skin . This research can help in understanding skin diseases and developing treatments .

Mechanism of Action

Target of Action

Robotnikinin is a small-molecule inhibitor that primarily targets the Sonic Hedgehog (Shh) protein . Shh is a crucial signaling protein involved in embryonic development and tissue maintenance . It binds to its receptor, Patched (Ptch1), leading to the activation of the Gli transcription factors .

Mode of Action

Robotnikinin inhibits the Shh pathway by directly targeting the Shh protein . It binds to the extracellular Shh protein, blocking Shh signaling in cell lines, human primary keratinocytes, and a synthetic model of human skin . This binding prevents the Shh protein from interacting with its receptor, Ptch1, thereby inhibiting the downstream activation of the Gli transcription factors .

Biochemical Pathways

The primary biochemical pathway affected by Robotnikinin is the Sonic Hedgehog (Shh) signaling pathway . In a normal state, Shh binds to its receptor, Ptch1, leading to the activation of Smoothened (Smo), which in turn activates the Gli transcription factors . These factors regulate the transcription of target genes that include Gli1 and Ptch1 . When robotnikinin binds to shh, it prevents shh from interacting with ptch1, thereby inhibiting the entire shh signaling pathway .

Pharmacokinetics

It’s known that robotnikinin has been identified through structure-based pharmacophore design

Result of Action

The primary result of Robotnikinin’s action is the inhibition of the Shh signaling pathway . By binding to the Shh protein, Robotnikinin prevents the activation of the downstream Gli transcription factors . This inhibition can block the transcription of target genes regulated by these factors, thereby affecting cellular functions such as cell growth and differentiation .

Action Environment

It’s worth noting that Robotnikinin has shown efficacy in different environments, including cell lines, human primary keratinocytes, and a synthetic model of human skin .

Safety and Hazards

Robotnikinin is not known to have any OSHA hazards . It is not classified as a dangerous substance according to GHS . It is stable under recommended storage conditions .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(2R,6S,8E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O4/c26-21-13-11-18(12-14-21)16-27-23(29)15-20-9-5-2-6-10-24(30)32-22(17-28-25(20)31)19-7-3-1-4-8-19/h1-5,7-8,11-14,20,22H,6,9-10,15-17H2,(H,27,29)(H,28,31)/b5-2+/t20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDSZZCLAHXSAE-BQIDRLATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC(CNC(=O)C(CC=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC(=O)O[C@@H](CNC(=O)[C@@H](C/C=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Robotnikinin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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